REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][CH2:11][C:12]([NH2:14])=O)=[CH:4][C:3]=2[O:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>O1CCCC1.O>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][CH2:11][CH2:12][NH2:14])=[CH:4][C:3]=2[O:2]1 |f:1.2.3.4.5.6,7.8|
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)CCC(=O)N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2 hours
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Duration
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2 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered through a Celite layer
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Type
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CUSTOM
|
Details
|
to give solids, which
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Type
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EXTRACTION
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Details
|
This solution was extracted twice with 200 ml of ethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phase was dried over magnesium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
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DISTILLATION
|
Details
|
distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.71 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |